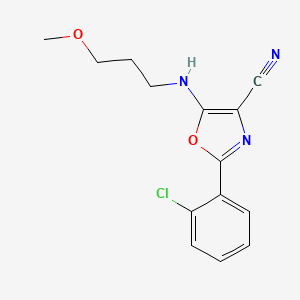
2-(2-Chlorophenyl)-5-((3-methoxypropyl)amino)oxazole-4-carbonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2-Chlorophenyl)-5-((3-methoxypropyl)amino)oxazole-4-carbonitrile is a synthetic organic compound characterized by its unique chemical structure, which includes a chlorophenyl group, an oxazole ring, and a carbonitrile group. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Chlorophenyl)-5-((3-methoxypropyl)amino)oxazole-4-carbonitrile typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:
Formation of the Oxazole Ring: The oxazole ring can be synthesized through a cyclization reaction involving a suitable precursor such as a 2-chlorophenyl ketone and an amino alcohol.
Introduction of the Carbonitrile Group: The carbonitrile group is introduced via a nucleophilic substitution reaction, often using a cyanide source like sodium cyanide or potassium cyanide.
Attachment of the 3-Methoxypropyl Group: The final step involves the alkylation of the oxazole nitrogen with 3-methoxypropyl bromide under basic conditions.
Industrial Production Methods
In an industrial setting, the production of this compound would be optimized for scale, yield, and cost-effectiveness. This might involve:
Continuous Flow Chemistry: To enhance reaction efficiency and safety, continuous flow reactors could be employed.
Catalysis: The use of catalysts to lower reaction temperatures and increase yields.
Purification: Advanced purification techniques such as recrystallization or chromatography to ensure high purity of the final product.
化学反応の分析
Types of Reactions
2-(2-Chlorophenyl)-5-((3-methoxypropyl)amino)oxazole-4-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, potentially leading to the formation of oxazole N-oxides.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can reduce the nitrile group to an amine.
Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for nucleophilic aromatic substitution.
Major Products
Oxidation: Oxazole N-oxides.
Reduction: Amino derivatives.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
科学的研究の応用
2-(2-Chlorophenyl)-5-((3-methoxypropyl)amino)oxazole-4-carbonitrile has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its activity against certain biological targets.
Biological Studies: Used in studies to understand its interaction with enzymes and receptors.
Chemical Biology: Employed as a probe to study cellular processes and pathways.
Industrial Applications: Potential use in the synthesis of other complex organic molecules due to its reactive functional groups.
作用機序
The mechanism of action of 2-(2-Chlorophenyl)-5-((3-methoxypropyl)amino)oxazole-4-carbonitrile involves its interaction with specific molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to active sites, potentially inhibiting or modulating the activity of these targets. The exact pathways and targets can vary depending on the specific biological context in which the compound is used.
類似化合物との比較
Similar Compounds
2-(2-Chlorophenyl)oxazole-4-carbonitrile: Lacks the 3-methoxypropylamino group, which may affect its biological activity.
5-Amino-2-(2-chlorophenyl)oxazole-4-carbonitrile: Contains an amino group instead of the 3-methoxypropylamino group.
Uniqueness
2-(2-Chlorophenyl)-5-((3-methoxypropyl)amino)oxazole-4-carbonitrile is unique due to the presence of the 3-methoxypropylamino group, which can influence its pharmacokinetic properties and biological activity. This structural feature may enhance its ability to interact with specific biological targets, making it a valuable compound for further research and development.
特性
IUPAC Name |
2-(2-chlorophenyl)-5-(3-methoxypropylamino)-1,3-oxazole-4-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14ClN3O2/c1-19-8-4-7-17-14-12(9-16)18-13(20-14)10-5-2-3-6-11(10)15/h2-3,5-6,17H,4,7-8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LRIRSUOVEOCOQR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCCNC1=C(N=C(O1)C2=CC=CC=C2Cl)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![5-{[2-(3,4-dimethylphenyl)-2-oxoethyl]sulfanyl}-4-(prop-2-en-1-yl)-8-thia-4,6-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),5-trien-3-one](/img/structure/B2976350.png)
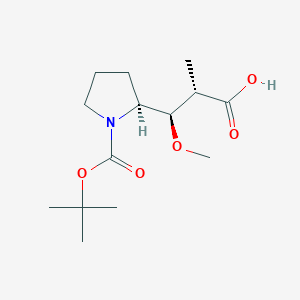
![(E)-4-(Dimethylamino)-n-[4-(hydroxymethyl)phenyl]-2-butenamide hydrochloride](/img/structure/B2976354.png)
![2-(thiophen-2-yl)-1-[3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl]ethan-1-one](/img/structure/B2976355.png)
![N-[(2,6-difluorophenyl)methyl]-5-methyl-3-oxo-2-phenyl-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2976358.png)
![8-(2-methoxyphenyl)-1-methyl-3-(2-oxopropyl)-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/new.no-structure.jpg)
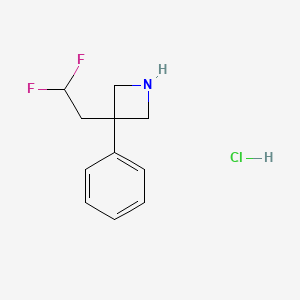
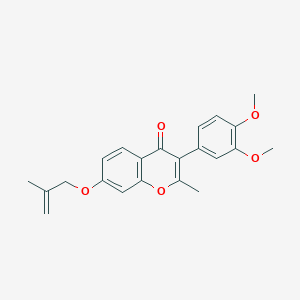

![N-[3-(6-methoxypyridazin-3-yl)phenyl]-3-(trifluoromethyl)benzamide](/img/structure/B2976364.png)
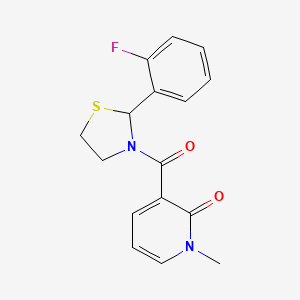
![3-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-oxopyrrolidin-3-yl]-1-(3,4-dimethoxyphenyl)urea](/img/structure/B2976367.png)
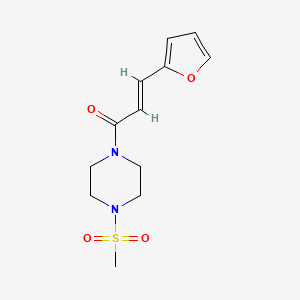
![N-[[3-Fluoro-5-(trifluoromethyl)phenyl]methyl]-N-methylbut-2-ynamide](/img/structure/B2976372.png)
